[5-(2-Thienyl)isoxazol-3-yl]acetic acid
Overview
Description
“[5-(2-Thienyl)isoxazol-3-yl]acetic acid” is a chemical compound composed of a thienyl and isoxazole ring. Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . It has a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazole synthesis has been an interesting field of study for decades due to its prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity . The 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents are two main reactions leading to the construction of the isoxazole ring .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Isoxazole Derivatives : [5-(2-Thienyl)isoxazol-3-yl]acetic acid is utilized in the synthesis of various isoxazole derivatives. For example, the reaction of 3,4,4-trichloro-1-(2-thienyl)but-3-en-1-one with hydroxylamine results in the formation of 3-hydroxyiminomethyl-5-(2-thienyl)isoxazole, which can be further converted into 5-(2-thienyl)isoxazole-3-carbonitrile (Potkin, Petkevich, & Kurman, 2011).
Antimycobacterial Activity : Derivatives of this compound, specifically [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, have been synthesized and tested for antimycobacterial activity. Some of these compounds showed activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).
Anti-thrombotic and Vasodilative Properties : Research indicates that derivatives of this compound, specifically 2-substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids, exhibit potential anti-thrombotic and vasodilative properties. These compounds have shown promising results in anti-platelet aggregation assays and in vivo anti-thrombotic assays (Wang et al., 2011).
Antifungal Activity : Some rhodanineacetic acid derivatives, closely related to this compound, have been prepared and evaluated for their potential antifungal properties. Most of these compounds did not exhibit significant activity, but one derivative showed strong inhibition against certain Candida and Trichosporon species (Doležel et al., 2009).
Aldose Reductase Inhibition : Compounds structurally related to this compound, specifically (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, have been studied for their aldose reductase inhibitory action, an enzyme associated with diabetic complications. These compounds have shown submicromolar IC50 values, indicating potent inhibition (Kučerová-Chlupáčová et al., 2020).
Future Directions
Isoxazole is a potent nucleus as a rich source of new compounds having promising biological activities . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Properties
IUPAC Name |
2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-9(12)5-6-4-7(13-10-6)8-2-1-3-14-8/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOPIYIPZNBBSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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